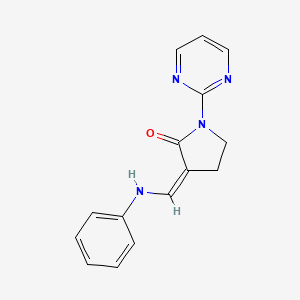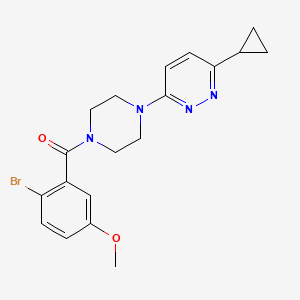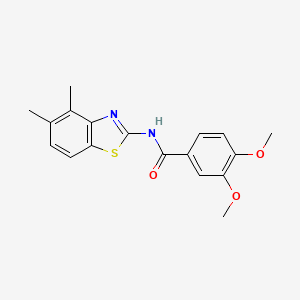
3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of aniline with a pyrimidine derivative. Researchers have developed various synthetic routes to access it, optimizing yields and purity. The most common method involves the reaction of aniline with a pyrimidine aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. Detailed synthetic protocols can be found in the literature .
Applications De Recherche Scientifique
Catalysts for Ethylene Oligomerization and Polymerization
A series of chromium and nickel complexes bearing tridentate pyridine-based ligands, including those related to 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone, have been developed as precatalysts for the oligomerization and polymerization of ethylene. These complexes show high activity, producing a range of products from 1-butene to waxes and polyethylene, depending on the ligand structure and the metal involved. Such catalysts are important for the production of polymeric materials with specific properties (Small et al., 2004; Antonov et al., 2016).
Electrooxidative Polymerization
The electrooxidative polymerization of aromatic compounds, such as aniline, can be enhanced using ionic liquids. This method significantly increases the polymerization rate and the electroconductivity of the resulting polymer films. Such advancements are crucial for the development of conducting polymers with applications in electronics and material science (Sekiguchi et al., 2003).
Microwave-Assisted Synthesis
The microwave-assisted synthesis approach has been applied to produce 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones efficiently. This process represents an alternative to conventional heating methods, offering advantages in terms of reaction time, conditions, and yields. Such methodologies are relevant for accelerating the synthesis of complex organic molecules (Vargas et al., 2012).
Axial Donating Ligands in Polymerization Catalysis
Research on axial donating ligands, including pyridine groups, has shown their effectiveness in late transition metal polymerization catalysis. These ligands, when paired with nickel and palladium complexes, facilitate the production of high molecular weight polymers, highlighting the potential for developing new catalytic systems for polymer synthesis (Leung et al., 2008).
Synthesis and Functionalization
Studies on the synthesis of complex molecules, including those related to 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone, offer insights into novel chemical reactions and potential pharmaceutical applications. The development of new synthetic routes and the exploration of their biological activities are ongoing areas of research (Eddington et al., 2002).
Propriétés
IUPAC Name |
(3Z)-3-(anilinomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-14-12(11-18-13-5-2-1-3-6-13)7-10-19(14)15-16-8-4-9-17-15/h1-6,8-9,11,18H,7,10H2/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZCMJYBADUCL-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)
![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)


![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)
![Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2917118.png)


![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917122.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)